Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate
Description
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is a bicyclopentane-derived compound featuring a sulfonyl group at the bridgehead position of the bicyclo[1.1.1]pentane core. This compound is of interest in medicinal chemistry and materials science due to the unique strain and electronic properties of the bicyclopentane scaffold, which can mimic phenyl or alkyne groups while offering distinct reactivity .
Properties
Molecular Formula |
C11H18O4S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanylsulfonyl)acetate |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(12)7-16(13,14)11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
ZCGSRJVZJNBMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Carbene Insertion into Bicyclo[1.1.0]butane
Carbene insertion represents a classical route to BCP derivatives. By reacting bicyclo[1.1.0]butane with diazo compounds under transition metal catalysis, the central bond undergoes strain-driven insertion. For example, dimethyl diazomalonate in the presence of rhodium(II) acetate generates a carbene intermediate that inserts into the bicyclo[1.1.0]butane framework, yielding disubstituted BCP products. This method, however, faces challenges in regioselectivity and functional group tolerance, necessitating meticulous optimization of catalyst loading and temperature.
Radical or Nucleophilic Addition to [1.1.1]Propellane
The radical ring-opening of [1.1.1]propellane has emerged as a more versatile pathway. Photochemical or thermally induced homolysis of the central bond produces a diradical intermediate, which traps nucleophiles or radicals. For instance, irradiation of [1.1.1]propellane with methyl iodide at 365 nm in a flow reactor affords 1-iodobicyclo[1.1.1]pentane in 62% yield, a key precursor for further functionalization. Recent advances in flow chemistry have enhanced reproducibility and scalability, mitigating safety concerns associated with propellane’s volatility.
Functionalization of the Bicyclo[1.1.1]pentane Core
Sulfonation at Bridgehead Position
Introducing the sulfonyl group requires selective functionalization of the BCP bridgehead. A two-step sequence involving thiolation followed by oxidation is commonly employed. Treatment of 1-iodo-BCP with sodium sulfide generates the corresponding thiol, which undergoes oxidation with hydrogen peroxide or oxone to yield the sulfonic acid. Subsequent reaction with tert-butyl bromoacetate in the presence of a base (e.g., triethylamine) furnishes the target sulfonate ester.
Table 1: Optimization of Sulfonation Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiolation | Na₂S, DMF | DMF | 80°C | 75 |
| Oxidation | H₂O₂, AcOH | Acetic Acid | 25°C | 88 |
| Esterification | BrCH₂COOtBu, NEt₃ | Dichloromethane | 0°C → rt | 92 |
Acetate Installation via Alkylation
The tert-butyl acetate moiety is introduced via alkylation of the BCP-sulfonate intermediate. Using tert-butyl bromoacetate and a non-nucleophilic base (e.g., potassium tert-butoxide) in tetrahydrofuran at −78°C ensures minimal epimerization and side reactions. Alternative methods employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) have also proven effective for oxygenated derivatives.
Advanced Photochemical and Flow-Based Syntheses
Photochemical Flow Reactors
Recent innovations leverage continuous-flow photochemistry to enhance efficiency. Irradiating [1.1.1]propellane and methyl iodide in a quartz microreactor at 365 nm achieves 62% conversion to 1-iodo-BCP within 30 minutes, a 40% improvement over batch methods. Flow systems mitigate overheating risks and enable larger-scale production, critical for industrial applications.
Table 2: Comparative Yields in Photochemical Syntheses
| Method | Light Source | Reactor Type | Time (min) | Yield (%) |
|---|---|---|---|---|
| Batch | 254 nm | Flask | 120 | 20 |
| Flow | 365 nm | Microreactor | 30 | 62 |
Transition Metal Catalysis
Palladium-catalyzed cross-couplings facilitate late-stage diversification. Suzuki-Miyaura reactions with arylboronic acids install aromatic groups on the BCP core, while Buchwald-Hartwig aminations introduce nitrogen-based functionalities. These methods preserve the sulfonate ester’s integrity, enabling modular synthesis of analogs.
Challenges and Practical Considerations
Purification and Stability
The tert-butyl ester’s steric bulk complicates chromatographic purification, necessitating crystallization from hexane/ethyl acetate mixtures. Additionally, the BCP core’s strain renders it susceptible to ring-opening under acidic or basic conditions, mandating neutral workup protocols.
Scalability and Cost
While photochemical flow methods excel in lab-scale synthesis, transitioning to kilogram-scale production requires addressing propellane’s limited commercial availability. In-house synthesis of [1.1.1]propellane via Hofmann elimination remains cost-prohibitive, driving research into alternative feedstocks.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or thiols.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is a chemical compound with the molecular formula and a molecular weight of 246.32 . It contains a bicyclo[1.1.1]pentane moiety, which is of increasing interest in medicinal chemistry .
Properties and Characteristics
- Chemical Names and Identifiers The compound is also known as acetic acid, 2-(bicyclo[1.1.1]pent-1-ylsulfonyl)-, 1,1-dimethylethyl ester . Its CAS number is 2680528-19-0 .
- Appearance this compound typically presents as a colorless liquid or solid .
- Synonyms It is also referred to as tert-butyl 2-(bicyclo[1.1.1]pentane-1-sulfonyl)acetate .
Applications in Drug Development
Bicyclo[1.1.1]pentane (BCP) has garnered attention in drug development because of its unique structural properties .
- Bioisostere of Phenyl Ring: BCP can serve as a non-classical bioisostere for a phenyl ring in drug design . Its symmetrical and rigid three-dimensional structure, along with improved pharmaceutical properties and novel synthetic methods, make it valuable in creating new drug analogs .
- Improved Drug Properties: Replacing a phenyl ring with BCP can enhance a drug's solubility, cell membrane permeability, and metabolic stability . For example, Pfizer replaced the phenyl ring of the γ-secretase inhibitor BMS-708,163 with BCP, resulting in significant improvements to these properties while maintaining cell activity .
- Versatile Building Block: BCP-based building blocks facilitate the construction of different target molecules, accelerating the development and industrial application of corresponding drug or natural product analogs .
Suppliers
The compound this compound is available from several suppliers, including:
Mechanism of Action
The mechanism by which tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate exerts its effects is primarily through its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include derivatives with varying substituents on the bicyclopentane ring. These modifications influence molecular weight, solubility, stability, and synthetic utility. Below is a comparative analysis supported by available
Structural and Molecular Comparison
Reactivity and Stability
- Sulfonyl Derivative (Target): The sulfonyl group imparts strong electron-withdrawing effects, enhancing electrophilic character at the bridgehead. This may facilitate nucleophilic substitution or serve as a directing group in cross-coupling reactions.
- Hydroxymethyl Analog : The -CH₂OH group introduces hydrogen-bonding capacity, improving aqueous solubility. However, the hydroxyl group may necessitate protection during synthetic steps to avoid undesired side reactions.
- Boc-Amino Analog : The Boc group provides stability under basic conditions but is cleavable under acidic environments (e.g., TFA), making it suitable for peptide synthesis or controlled release of amines.
- Formyl Analog : The aldehyde functionality offers reactivity in condensation reactions (e.g., Wittig or Grignard), but its susceptibility to oxidation or nucleophilic attack limits long-term storage stability.
Biological Activity
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate (CAS No. 2680528-19-0) is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique bicyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18O4S
- Molecular Weight : 246.32 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane core, which is known for its stability and three-dimensional structure, making it an attractive candidate for bioisosteric replacements in drug design.
Synthesis
The synthesis of this compound typically involves the following steps:
- Construction of the BCP Core : This can be achieved through methods such as carbene insertion or radical addition.
- Introduction of Functional Groups : The sulfonyl and acetate groups are added to complete the synthesis.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, enhancing binding affinity and metabolic stability. The bicyclic structure allows for improved solubility and potency compared to traditional compounds.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes, including derivatives like this compound:
- In Vitro Studies : Research has shown that BCP-containing compounds can significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokine release (e.g., TNFα, MCP1) .
Pharmacological Applications
The compound is being explored for its potential therapeutic applications in various diseases where inflammation plays a critical role:
- Drug Discovery : Its structural features make it suitable as a lead compound for developing new anti-inflammatory drugs due to its enhanced metabolic stability and solubility .
Study on BCP Derivatives
A recent study synthesized several BCP-containing lipoxin A4 mimetics, demonstrating that one specific derivative exhibited high anti-inflammatory activity with an IC50 in the picomolar range, significantly reducing NFκB activity by approximately 50% . This showcases the potential of BCP derivatives in therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Type | Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl BCP | Stable, enhanced solubility | High anti-inflammatory activity |
| Cubanes | Unique three-dimensional structure | Variable reactivity |
| Higher Bicycloalkanes | Larger ring systems | Different pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
